

Technical Guide: 3,5-dimethyl-N-phenylbenzamide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 3,5-dimethyl-N-phenylbenzamide

Cat. No.: B287559

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **3,5-dimethyl-N-phenylbenzamide**, a substituted aromatic amide with potential applications in medicinal chemistry and drug discovery. This document details its physicochemical properties, a representative synthetic protocol, and explores the biological activities of structurally related N-phenylbenzamide derivatives.

Core Molecular Attributes

3,5-dimethyl-N-phenylbenzamide has a molecular formula of $C_{15}H_{15}NO$. Based on this, the calculated molecular weight is 225.29 g/mol .

Physicochemical Data Summary

While specific experimental data for **3,5-dimethyl-N-phenylbenzamide** is not readily available in public databases, the following table summarizes the molecular weight and observed melting points of structurally similar N-phenylbenzamide derivatives to provide a comparative context.

Compound Name	Molecular Formula	Molecular Weight (g/mol)	Melting Point (°C)
N-phenylbenzamide	C ₁₃ H ₁₁ NO	197.23	163
N,N-diethyl-3,5-dimethylbenzamide	C ₁₃ H ₁₉ NO	205.30	Not Available
N-(3,5-dimethylphenyl)-2-methylbenzamide	C ₁₆ H ₁₇ NO	239.31	Not Available
3,5-dinitro-N-phenylbenzamide	C ₁₃ H ₉ N ₃ O ₅	287.23	Not Available

Experimental Protocol: Synthesis of 3,5-dimethyl-N-phenylbenzamide

The following is a generalized experimental protocol for the synthesis of **3,5-dimethyl-N-phenylbenzamide** via the acylation of aniline with 3,5-dimethylbenzoyl chloride. This method is adapted from standard procedures for the synthesis of N-phenylbenzamide derivatives.

Objective: To synthesize **3,5-dimethyl-N-phenylbenzamide** from 3,5-dimethylbenzoyl chloride and aniline.

Materials:

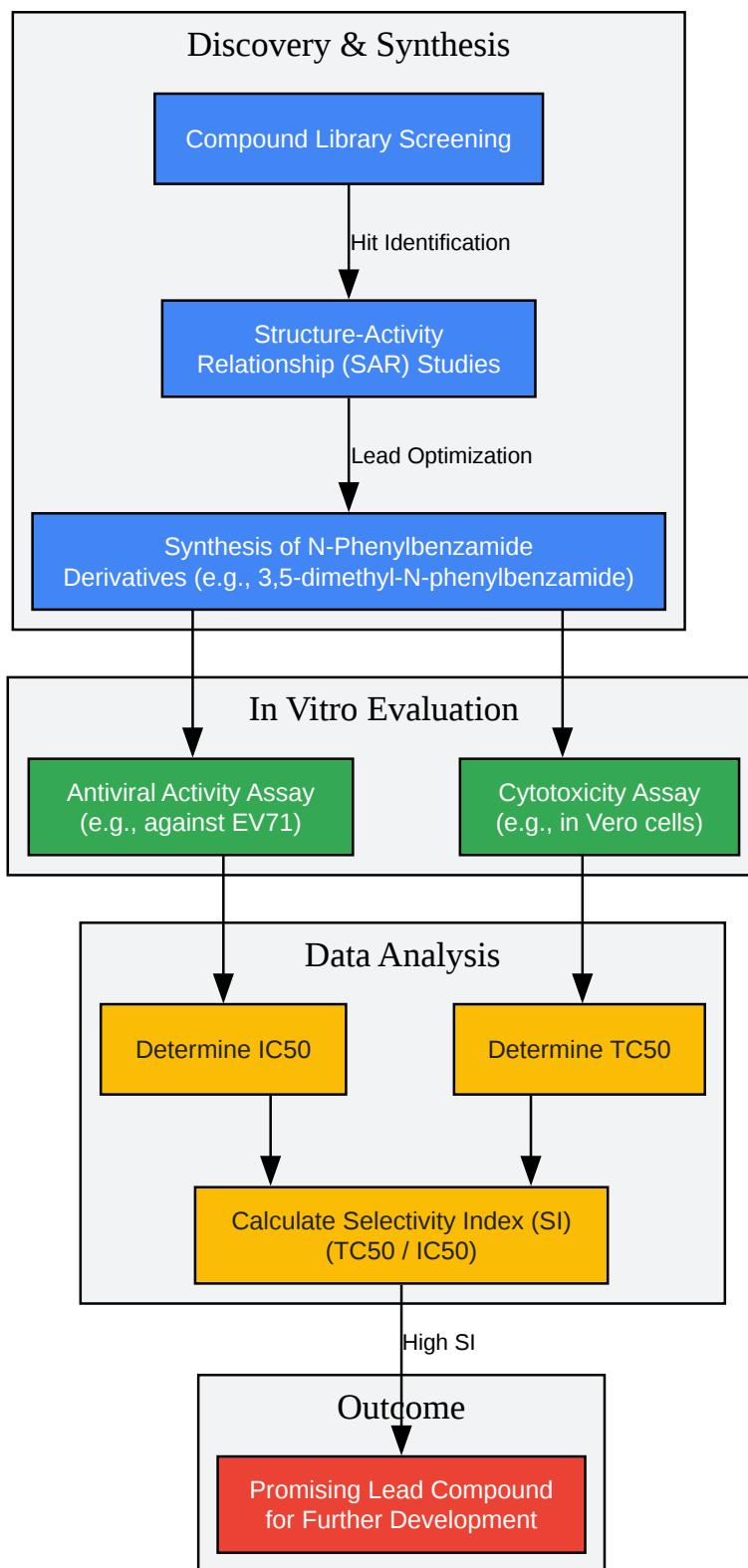
- 3,5-dimethylbenzoyl chloride
- Aniline
- Anhydrous dichloromethane (DCM)
- Triethylamine (TEA) or pyridine as a base
- 1 M Hydrochloric acid (HCl)
- Saturated sodium bicarbonate (NaHCO₃) solution

- Brine (saturated NaCl solution)
- Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
- Round-bottom flask
- Magnetic stirrer
- Dropping funnel
- Separatory funnel
- Rotary evaporator
- Equipment for recrystallization or column chromatography

Procedure:

- Reaction Setup: In a clean, dry round-bottom flask, dissolve aniline (1.0 equivalent) in anhydrous dichloromethane under an inert atmosphere (e.g., nitrogen or argon). Cool the solution to 0 °C using an ice bath.
- Addition of Base: Add triethylamine (1.1 equivalents) to the aniline solution with stirring.
- Addition of Acylating Agent: Dissolve 3,5-dimethylbenzoyl chloride (1.0 equivalent) in a minimal amount of anhydrous dichloromethane and add it dropwise to the cooled aniline solution over 15-30 minutes.
- Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
- Work-up:
 - Quench the reaction by adding water.
 - Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

- Dry the organic layer over anhydrous MgSO_4 or Na_2SO_4 .
- Purification:
 - Filter the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator.
 - Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol, ethyl acetate/hexane) or by column chromatography on silica gel to yield pure **3,5-dimethyl-N-phenylbenzamide**.

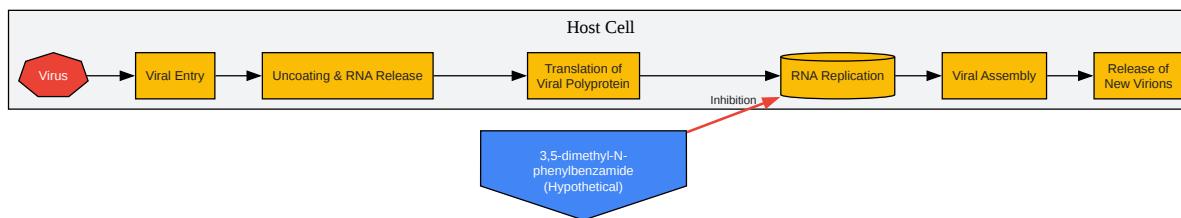

Biological Activity and Potential Signaling Pathways

While the specific biological activity of **3,5-dimethyl-N-phenylbenzamide** is not extensively documented, the N-phenylbenzamide scaffold is a recognized pharmacophore present in numerous biologically active molecules. Derivatives have shown a range of activities including antiviral, antimycobacterial, antischistosomal, and antitumor effects.[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#)

For instance, certain N-phenylbenzamide derivatives have been identified as inhibitors of Enterovirus 71 (EV71), a virus that can cause hand, foot, and mouth disease.[\[1\]](#) The mechanism of action for some antiviral compounds involves interfering with the viral life cycle, such as inhibiting viral entry, replication, or assembly.

Logical Workflow for Antiviral Drug Discovery

The following diagram illustrates a typical workflow for the discovery and initial evaluation of antiviral compounds like N-phenylbenzamide derivatives.



[Click to download full resolution via product page](#)

Caption: Workflow for Antiviral Drug Discovery.

Potential Mechanism of Action: Inhibition of Viral Replication

Based on studies of related compounds, a plausible mechanism of action for an antiviral N-phenylbenzamide derivative could involve the inhibition of a key viral enzyme or protein essential for replication.

[Click to download full resolution via product page](#)

Caption: Hypothetical Inhibition of Viral Replication.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. N-(3,5-dimethylphenyl)-3-methoxybenzamide | C16H17NO2 | CID 1739884 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Synthesis and Biophysical and Biological Studies of N-Phenylbenzamide Derivatives Targeting Kinetoplastid Parasites - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. N-phenylbenzamide [chemister.ru]

- To cite this document: BenchChem. [Technical Guide: 3,5-dimethyl-N-phenylbenzamide]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b287559#3-5-dimethyl-n-phenylbenzamide-molecular-weight\]](https://www.benchchem.com/product/b287559#3-5-dimethyl-n-phenylbenzamide-molecular-weight)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com